3-chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine
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Overview
Description
3-chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a pyridazine ring, which is further substituted with a pyridinyl group. The unique structural features of this compound make it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized via the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of Substituents: The chlorination and fluorination steps are usually carried out using reagents like thionyl chloride (SOCl₂) and fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reactions: The pyridinyl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while substitution of chlorine with an amine can form an amino derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of halogens and heterocycles often enhances the biological activity of these molecules.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The specific interactions of the compound with biological targets make it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and the pyridazine ring play crucial roles in binding to these targets, often through hydrogen bonding, van der Waals interactions, and halogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-fluorophenyl derivatives: These compounds share the halogenated phenyl group and exhibit similar reactivity and biological activity.
Pyridazine derivatives: Compounds with the pyridazine core are often studied for their diverse chemical and biological properties.
Pyridinyl-substituted compounds: These compounds are known for their ability to interact with biological targets due to the presence of the pyridine ring.
Uniqueness
The uniqueness of 3-chloro-4-(4-chloro-2-fluorophenyl)-6-methyl-5-(pyridin-4-yl)pyridazine lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms, along with the pyridazine and pyridine rings, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1021831-79-7 |
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Molecular Formula |
C16H10Cl2FN3 |
Molecular Weight |
334.2 |
Purity |
95 |
Origin of Product |
United States |
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